molecular formula C10H18O5 B066425 [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol CAS No. 191083-70-2

[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Cat. No. B066425
CAS RN: 191083-70-2
M. Wt: 218.25 g/mol
InChI Key: KITJEQXHHXMTOT-XGEHTFHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol, also known as EDMD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been investigated for its potential use as a natural pesticide. In materials science, [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been studied for its ability to form self-assembled monolayers on various substrates.

Mechanism of Action

The mechanism of action of [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been shown to have various biochemical and physiological effects in vitro and in vivo. In particular, [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been shown to induce apoptosis (programmed cell death) in cancer cells. [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has also been shown to have antiviral activity against various viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol in lab experiments is its availability and relatively low cost. Additionally, [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one limitation of using [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is its potential toxicity, particularly at high concentrations. Additionally, the mechanism of action of [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol. One potential direction is the development of novel drug candidates based on the structure of [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol. Additionally, further studies are needed to elucidate the mechanism of action of [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol and its potential applications in various fields. Finally, more research is needed to assess the safety and toxicity of [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol, particularly in vivo.

Synthesis Methods

The synthesis of [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol involves several steps, including the protection of hydroxyl groups, reduction of ketone, and formation of a tetrahydrofuran ring. The final product is obtained through deprotection of the hydroxyl groups. The synthesis of [(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has been described in detail in various scientific publications, and the compound is commercially available.

properties

CAS RN

191083-70-2

Product Name

[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

[(3aS,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C10H18O5/c1-4-12-9-8-7(6(5-11)13-9)14-10(2,3)15-8/h6-9,11H,4-5H2,1-3H3/t6-,7+,8+,9+/m1/s1

InChI Key

KITJEQXHHXMTOT-XGEHTFHBSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H]2[C@H]([C@H](O1)CO)OC(O2)(C)C

SMILES

CCOC1C2C(C(O1)CO)OC(O2)(C)C

Canonical SMILES

CCOC1C2C(C(O1)CO)OC(O2)(C)C

synonyms

alpha-D-Lyxofuranoside,ethyl2,3-O-(1-methylethylidene)-(9CI)

Origin of Product

United States

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